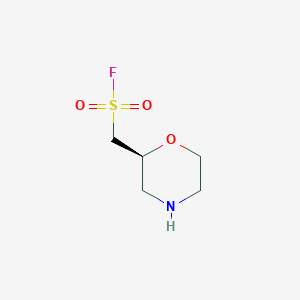
(S)-Morpholin-2-ylmethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Morpholin-2-ylmethanesulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound features a morpholine ring attached to a methanesulfonyl fluoride group, making it a versatile reagent in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanesulfonyl fluoride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by fluorination. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Morpholin-2-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives .
Scientific Research Applications
(S)-Morpholin-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Morpholin-2-ylmethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid side chains, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but contain a chlorine atom instead of a fluoride atom.
Sulfonamides: These compounds feature a sulfonyl group attached to an amine group, differing in their reactivity and applications
Uniqueness
(S)-Morpholin-2-ylmethanesulfonyl fluoride is unique due to its combination of a morpholine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective modification of biomolecules is required .
Properties
Molecular Formula |
C5H10FNO3S |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[(2S)-morpholin-2-yl]methanesulfonyl fluoride |
InChI |
InChI=1S/C5H10FNO3S/c6-11(8,9)4-5-3-7-1-2-10-5/h5,7H,1-4H2/t5-/m0/s1 |
InChI Key |
JTQDVOLRALOGDC-YFKPBYRVSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CS(=O)(=O)F |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


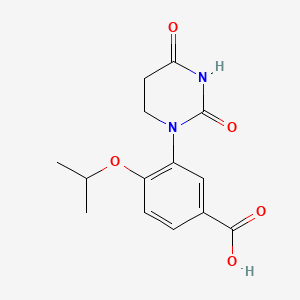
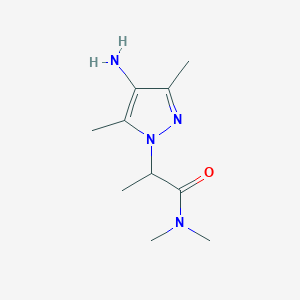
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
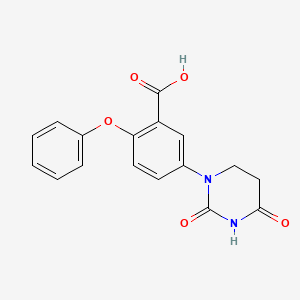
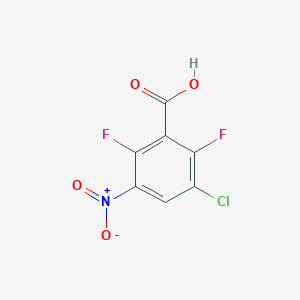
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
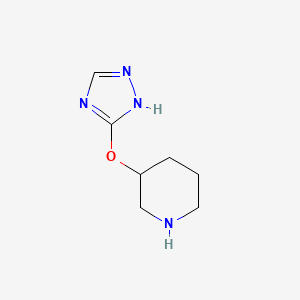

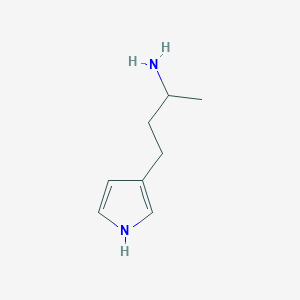
![3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
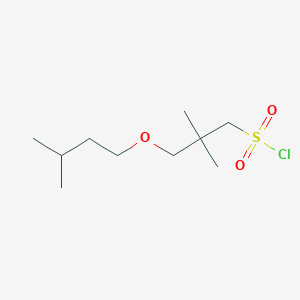
![6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13483645.png)
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)
